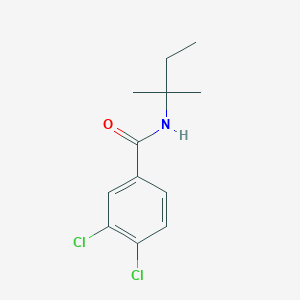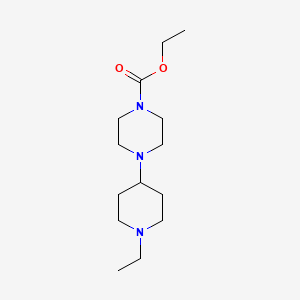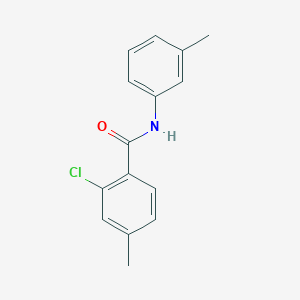
2-chloro-4-methyl-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-methyl-N-(3-methylphenyl)benzamide, also known as CMMPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMMPB belongs to the class of benzamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mecanismo De Acción
The mechanism of action of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been shown to inhibit the activity of the Akt/mTOR pathway, which is involved in cell growth and survival. In addition, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax, leading to apoptosis of cancer cells. In inflammation, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. Furthermore, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to activate the opioid receptors in the brain, leading to analgesic effects.
Biochemical and Physiological Effects
2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to have various biochemical and physiological effects in cells and animals. In cancer cells, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. In addition, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to inhibit the migration and invasion of cancer cells, indicating its potential use as an anti-metastatic agent. In inflammation, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory response. Furthermore, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to increase the levels of endogenous opioids in the brain, leading to analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-4-methyl-N-(3-methylphenyl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. In addition, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to have low toxicity and side effects in animals, indicating its potential safety for human use. However, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has some limitations for lab experiments, including its relatively high cost and limited availability. Furthermore, the mechanism of action of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide is not fully understood, which may hinder its further development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-chloro-4-methyl-N-(3-methylphenyl)benzamide. Firstly, the mechanism of action of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide needs to be further elucidated to fully understand its therapeutic potential. Secondly, the efficacy and safety of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide need to be tested in clinical trials to determine its potential use in human medicine. Thirdly, the structure-activity relationship of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide needs to be explored to develop more potent and selective derivatives. Finally, the potential use of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide in combination with other drugs or therapies needs to be investigated to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 3-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by recrystallization or column chromatography. The yield of 2-chloro-4-methyl-N-(3-methylphenyl)benzamide can be increased by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and pain management. In cancer research, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. In addition, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, indicating its potential use as an anti-inflammatory agent. Furthermore, 2-chloro-4-methyl-N-(3-methylphenyl)benzamide has been found to have analgesic effects in animal models of pain, suggesting its potential use as a pain management drug.
Propiedades
IUPAC Name |
2-chloro-4-methyl-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-4-3-5-12(8-10)17-15(18)13-7-6-11(2)9-14(13)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMOXSFQSCYEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



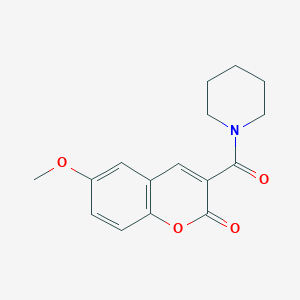
![methyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843003.png)
![N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5843010.png)

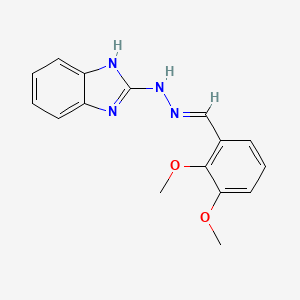
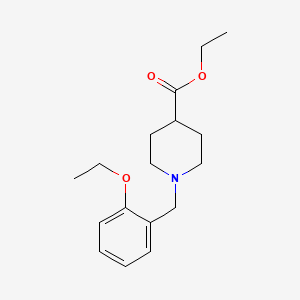
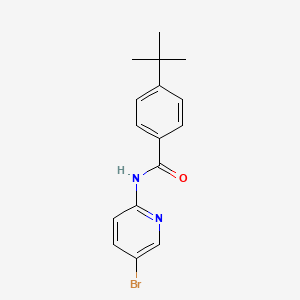
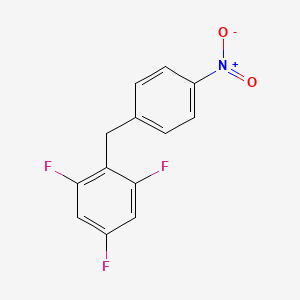
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5843039.png)
![4-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5843047.png)
